
1,1',1''-(Pent-2-yne-1,4,5-triyl)tripiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine is an organic compound characterized by the presence of a piperidine ring and a pent-2-yne backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine typically involves the following steps:
Formation of the Pent-2-yne Backbone: This can be achieved through the dehydrohalogenation of a vicinal dihalide or vinylic halide using a strong base such as sodium amide in ammonia (NaNH₂/NH₃).
Attachment of Piperidine Rings: The piperidine rings can be introduced through nucleophilic substitution reactions, where the piperidine acts as a nucleophile attacking the electrophilic sites on the pent-2-yne backbone.
Industrial Production Methods
化学反应分析
Types of Reactions
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings or the alkyne backbone.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in an acidic medium.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: Piperidine as a nucleophile in the presence of a suitable leaving group on the alkyne backbone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes.
科学研究应用
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine rings can interact with biological macromolecules, potentially modulating their activity. The alkyne backbone can also participate in various chemical reactions, contributing to the compound’s overall effects.
相似化合物的比较
Similar Compounds
1-Pentyne: A simple alkyne with a similar backbone but lacking the piperidine rings.
2-Pentyne: Another alkyne with a similar structure but different positioning of the triple bond.
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine: Unique due to the presence of three piperidine rings attached to the alkyne backbone.
Uniqueness
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine is unique due to its combination of a pent-2-yne backbone with three piperidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
64558-22-1 |
|---|---|
分子式 |
C20H35N3 |
分子量 |
317.5 g/mol |
IUPAC 名称 |
1-[1,5-di(piperidin-1-yl)pent-3-yn-2-yl]piperidine |
InChI |
InChI=1S/C20H35N3/c1-4-12-21(13-5-1)16-10-11-20(23-17-8-3-9-18-23)19-22-14-6-2-7-15-22/h20H,1-9,12-19H2 |
InChI 键 |
CXWMGBSTSMYWSH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC#CC(CN2CCCCC2)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




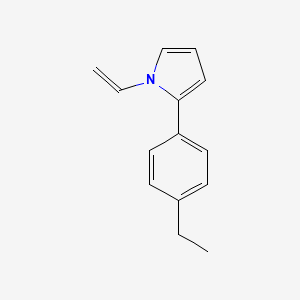
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
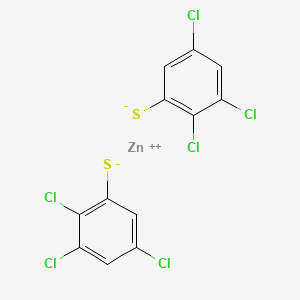
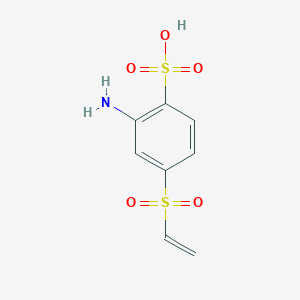
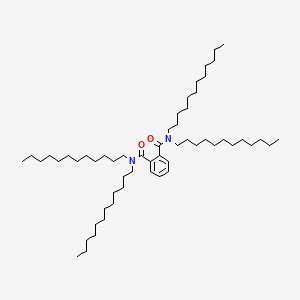
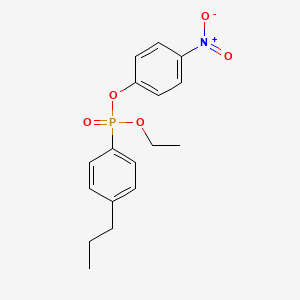
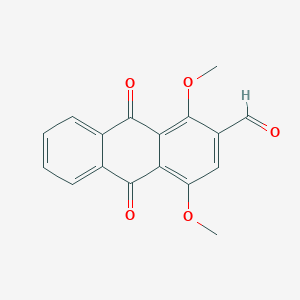

![1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14496795.png)
![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)

